2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-propylacetamide
Description
2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-propylacetamide is a sulfur-containing heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 2, a tosyl (p-toluenesulfonyl) group at position 4, and a thioether-linked N-propylacetamide moiety at position 4. The thioether bridge and acetamide side chain may contribute to solubility and biological activity, making this compound relevant in medicinal chemistry and materials science.
While none of the provided evidence directly addresses this compound, methodologies from the literature can infer its synthesis, characterization, and applications. For instance, computational density functional theory (DFT) studies, such as those by Becke and Lee-Yang-Parr , are critical for predicting electronic properties and thermochemical behavior. Structural analysis would likely employ crystallographic tools like SHELX , while toxicity predictions could leverage computational models like GUSAR, as seen in triazole-thioacetic acid studies .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-13-22-18(25)14-28-20-21(24-19(23-20)16-7-5-4-6-8-16)29(26,27)17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCNCRIAXYJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-propylacetamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole core, followed by the introduction of the phenyl and tosyl groups. The thioether linkage is then formed by reacting the imidazole derivative with a suitable thiol compound. Finally, the acetamide group is introduced through an amidation reaction with propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tosyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioether and acetamide groups may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfur-Containing Heterocycles
Key Observations :
- Unlike the chloroethylthio ether in , the target compound’s thioether is conjugated to an acetamide, enhancing hydrogen-bonding capacity.
Computational and Toxicity Predictions
- DFT Studies : The Becke three-parameter hybrid functional (B3) and Lee-Yang-Parr correlation (LYP) could model the compound’s electronic structure and reactivity .
- Toxicity : GUSAR-online tools, validated for triazole derivatives , predict acute toxicity by quantitative structure-activity relationship (QSAR) modeling.
Biological Activity
2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-propylacetamide is a synthetic compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 387.5 g/mol. Its structure includes an imidazole ring, which is known for its role in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S₂ |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 931324-41-3 |
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. It is thought to inhibit specific enzymes by binding to their active sites, thus blocking their function. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. A notable study reported that the compound significantly inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion assay was employed.
- Results : The compound showed a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antimicrobial activity.
-
Anticancer Mechanism Exploration
- Objective : To investigate the anticancer effects on MCF-7 breast cancer cells.
- Method : Cell viability was assessed using MTT assay.
- Results : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours.
Comparative Analysis
When compared to other imidazole derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-((2-phenyl-4-tosyl-1H-imidazol-5- yl)thio)-N-propylacetamide | Moderate | Significant |
| 1-Methylimidazole | Low | Moderate |
| Imidazole derivatives | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
